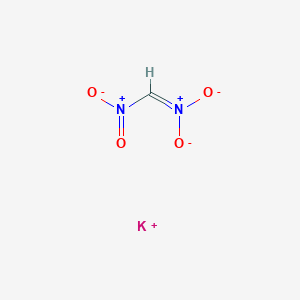
Potassium;nitromethylidene(dioxido)azanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium;nitromethylidene(dioxido)azanium is a complex chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications This compound is characterized by its intricate molecular structure, which includes potassium, nitromethylidene, and dioxidoazanium groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Potassium;nitromethylidene(dioxido)azanium typically involves the reaction of potassium carbonate with hydrazoic acid, which is generated in situ. This process requires careful control of reaction conditions, including temperature and pressure, to ensure the successful formation of the desired compound . The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity. Advanced techniques such as high-pressure reactors and continuous flow systems can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Potassium;nitromethylidene(dioxido)azanium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different functional groups within the compound.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reaction conditions, such as temperature, pH, and solvent choice, play a crucial role in determining the outcome of these reactions .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield nitro compounds, while reduction reactions can produce amines .
Scientific Research Applications
Chemistry: In chemistry, Potassium;nitromethylidene(dioxido)azanium is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable for the development of new materials and compounds .
Biology: In biological research, this compound has been studied for its potential as a nitrification inhibitor in soil. Its ability to inhibit the activity of certain enzymes makes it a promising candidate for agricultural applications .
Medicine: Its unique chemical properties may allow it to interact with specific molecular targets, leading to the development of novel treatments for various diseases .
Industry: In the industrial sector, this compound is used in the production of advanced materials and nanomaterials. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of high-performance materials .
Mechanism of Action
The mechanism of action of Potassium;nitromethylidene(dioxido)azanium involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of enzymes involved in nitrification, leading to reduced nitrogen loss in soil . In chemical reactions, its unique structure allows it to participate in various transformations, making it a valuable reagent for organic synthesis .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Potassium;nitromethylidene(dioxido)azanium include other potassium azides and nitro compounds. These compounds share some structural similarities but differ in their specific chemical properties and reactivity .
Uniqueness: What sets this compound apart from similar compounds is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions.
Conclusion
This compound is a fascinating compound with a wide range of potential applications in chemistry, biology, medicine, and industry Its unique chemical properties and reactivity make it a valuable reagent for various scientific research and industrial processes
Properties
IUPAC Name |
potassium;nitromethylidene(dioxido)azanium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHN2O4.K/c4-2(5)1-3(6)7;/h1H;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRJQVQNYXPKSHP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=[N+]([O-])[O-])[N+](=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=[N+](/[O-])\[O-])\[N+](=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHKN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40702410 |
Source


|
| Record name | PUBCHEM_53440180 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40702410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32617-22-4 |
Source


|
| Record name | PUBCHEM_53440180 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40702410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














